![molecular formula C19H27N5O B2590084 N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide CAS No. 1421524-62-0](/img/structure/B2590084.png)

N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

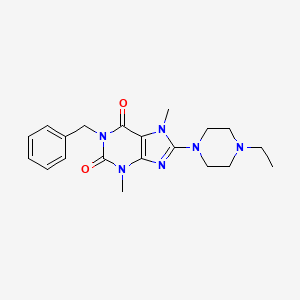

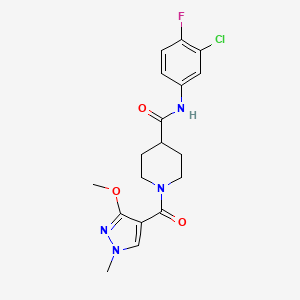

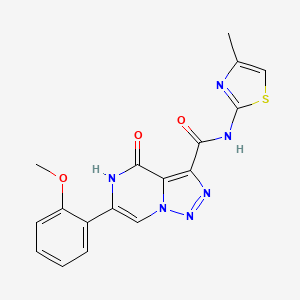

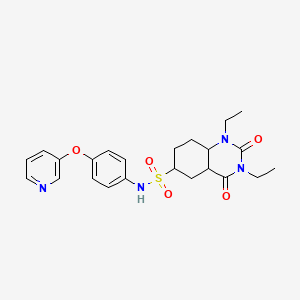

“N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide” is an aminopyrimidine that is N-cyclohexyl-N-methylpyrimidin-2-amine in which the pyrimidine ring is substituted at position 4 by an imidazo[1,2-a]pyridin-3-yl group .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Microwave-assisted organic reactions using dry media have also been used due to their simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Physical And Chemical Properties Analysis

The average mass of this compound is 307.39280 and the monoisotopic mass is 307.17970 . The specific physical and chemical properties of this compound are not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines, which are part of the compound’s structure, can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antiviral Properties

Imidazo[1,2-a]pyridines have shown promising antiviral properties . This suggests that “F6403-2762” could potentially be used in the development of new antiviral drugs.

Antiulcer Properties

Imidazo[1,2-a]pyridines have also demonstrated antiulcer properties . This indicates that “F6403-2762” could be explored for potential applications in the treatment of ulcers.

Antibacterial Properties

The antibacterial properties of imidazo[1,2-a]pyridines suggest that “F6403-2762” could be used in the development of new antibacterial agents.

Anticancer Properties

Imidazo[1,2-a]pyridines have been found to exhibit anticancer properties . This suggests that “F6403-2762” could potentially be used in cancer research and treatment.

Antifungal Properties

The antifungal properties of imidazo[1,2-a]pyridines suggest that “F6403-2762” could be used in the development of new antifungal agents.

Antituberculosis Properties

Imidazo[1,2-a]pyridines have shown antituberculosis properties . This indicates that “F6403-2762” could be explored for potential applications in the treatment of tuberculosis.

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors . This suggests that “F6403-2762” could potentially be used in the development of new CDK inhibitors.

Mecanismo De Acción

Target of Action

The primary target of the compound N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide is the interleukin-1 receptor-associated kinase 4 (IRAK-4) . IRAK-4 is a kinase enzyme involved in the phosphorylation of the hydroxy group of serine or threonine .

Mode of Action

N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide acts as an inhibitor of IRAK-4 . By inhibiting this kinase, the compound interferes with the phosphorylation process, thereby affecting the function of proteins that are substrates of this enzyme .

Biochemical Pathways

The inhibition of IRAK-4 by N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide affects the downstream signaling pathways associated with this kinase . These pathways are involved in various biological processes, including immune response and inflammation .

Result of Action

The molecular and cellular effects of N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide’s action are related to its inhibition of IRAK-4 . By inhibiting this kinase, the compound can modulate the activity of proteins involved in immune response and inflammation .

Propiedades

IUPAC Name |

N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O/c25-19(21-16-6-2-1-3-7-16)23-12-10-22(11-13-23)15-17-14-20-18-8-4-5-9-24(17)18/h4-5,8-9,14,16H,1-3,6-7,10-13,15H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOURINOYJBFVIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)

![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)

![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)

![[(4,5-Dimethyl-3-nitrophenyl)sulfonyl]-3-pyridylamine](/img/structure/B2590017.png)

![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)